N-[(Z)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]-2,4-dinitroaniline
Overview
Description
N-[(Z)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]-2,4-dinitroaniline is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
The synthesis of N-[(Z)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]-2,4-dinitroaniline typically involves the condensation of 4-(furan-2-yl)but-3-en-2-one with 2,4-dinitroaniline under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-[(Z)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitro groups, using nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(Z)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]-2,4-dinitroaniline has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems.
Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic applications.
Mechanism of Action
The mechanism of action of N-[(Z)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]-2,4-dinitroaniline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
N-[(Z)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]-2,4-dinitroaniline can be compared with other furan derivatives, such as:
- Furan-2-ylmethanethiol
- (E)-1-(furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one
- N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide
These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of the furan ring with the dinitroaniline moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[(Z)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]-2,4-dinitroaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O5/c1-10(4-6-12-3-2-8-23-12)15-16-13-7-5-11(17(19)20)9-14(13)18(21)22/h2-9,16H,1H3/b6-4+,15-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBJHRYKDSSYMD-IJPYFETJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C=CC2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C=C/C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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